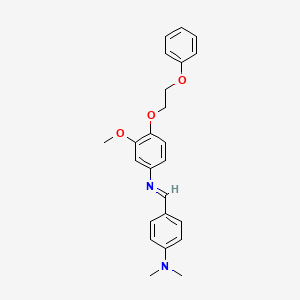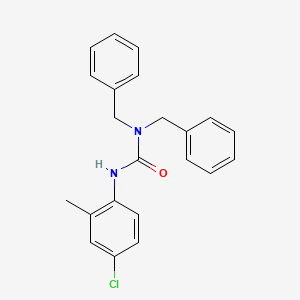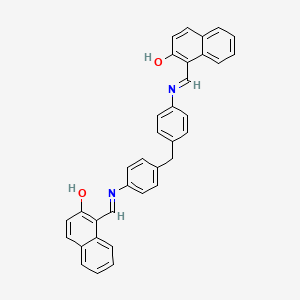
1-Benzyl-3-cinnamoyl-2-thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-cinnamoyl-2-thiourea is an organic compound with the molecular formula C17H16N2OS and a molecular weight of 296.394 g/mol . This compound belongs to the class of thioureas, which are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-Benzyl-3-cinnamoyl-2-thiourea typically involves the condensation of benzylamine with cinnamoyl isothiocyanate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions . The product is then purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Benzyl-3-cinnamoyl-2-thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-3-cinnamoyl-2-thiourea has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzyl-3-cinnamoyl-2-thiourea involves its interaction with biological molecules. It can bind to metal ions, forming stable complexes that inhibit the activity of certain enzymes. The compound also interacts with cellular membranes, disrupting their integrity and leading to cell death . Molecular targets include enzymes involved in metabolic pathways and structural proteins in cell membranes.
Comparison with Similar Compounds
1-Benzyl-3-cinnamoyl-2-thiourea can be compared with other thiourea derivatives such as:
1-Benzyl-2-thiourea: Similar structure but lacks the cinnamoyl group, resulting in different chemical properties and biological activities.
1-Cinnamoyl-3-(4-hydroxyphenyl)-2-thiourea:
1-Benzoyl-3-phenyl-2-thiourea: Has a benzoyl group instead of a cinnamoyl group, leading to variations in its chemical behavior and uses.
The uniqueness of this compound lies in its specific combination of benzyl and cinnamoyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
78374-90-0 |
|---|---|
Molecular Formula |
C17H16N2OS |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(E)-N-(benzylcarbamothioyl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C17H16N2OS/c20-16(12-11-14-7-3-1-4-8-14)19-17(21)18-13-15-9-5-2-6-10-15/h1-12H,13H2,(H2,18,19,20,21)/b12-11+ |
InChI Key |
NGODYGDCMXDGFI-VAWYXSNFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=S)NC(=O)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NC(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









methanol](/img/structure/B11958812.png)






